Introduction: Unveiling a Niche Building Block in Chemical Synthesis
Introduction: Unveiling a Niche Building Block in Chemical Synthesis
An In-Depth Technical Guide to 3-Chloro-4-fluoroanisole (CAS: 202925-07-3) for Advanced Research and Development
3-Chloro-4-fluoroanisole is a halogenated aromatic ether, a member of the fluoroanisole family of compounds.[1][2] While not as extensively documented as its aniline counterpart (3-Chloro-4-fluoroaniline), this molecule presents a unique combination of substituents—a chloro group, a fluoro group, and a methoxy group—on a benzene ring. This specific arrangement offers a valuable scaffold for synthetic chemists, particularly in the fields of pharmaceutical and agrochemical development.[3] The presence of multiple halogens and an ether linkage provides distinct electronic properties and potential reaction sites, making it a useful intermediate for creating more complex and biologically active molecules.[3][4]
This guide provides a consolidated overview of the known properties, proposed synthetic strategies, and potential applications of 3-Chloro-4-fluoroanisole. It is designed for researchers, scientists, and drug development professionals who seek to understand and utilize this compound as a specialized building block in their synthetic programs.
Core Compound Identification and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in experimental design. The key identifiers and properties of 3-Chloro-4-fluoroanisole are summarized below.
| Property | Value | Source(s) |
| CAS Number | 202925-07-3 | [1][5][6] |
| Molecular Formula | C₇H₆ClFO | [1] |
| Molecular Weight | 160.57 g/mol | [1] |
| Appearance | Colorless to light yellow/orange clear liquid | [3] |
| Purity | Typically >97.0% (GC) | |
| Boiling Point | 189 °C | [2][3] |
| Density | ~1.265 - 1.29 g/cm³ | [2][3] |
| Refractive Index (n20D) | ~1.515 - 1.52 | [2][3] |
| Flash Point | 79 °C | [2] |
Synthetic Pathways: A Proposed Methodological Approach
While specific, peer-reviewed synthetic procedures for 3-Chloro-4-fluoroanisole are not widely published, a highly logical and common approach for the synthesis of substituted anisoles is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkylating agent, in this case, a methylating agent.
Proposed Synthesis: Williamson Ether Synthesis
This proposed protocol outlines the methylation of 3-chloro-4-fluorophenol. The causality behind this choice is its high efficiency and the commercial availability of the phenol precursor. The base (e.g., potassium carbonate) is crucial for deprotonating the phenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic methylating agent (e.g., dimethyl sulfate or methyl iodide).
Experimental Protocol:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a suitable polar aprotic solvent such as acetone or acetonitrile.
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Addition of Methylating Agent: While stirring the suspension, add a methylating agent like dimethyl sulfate (1.2 eq) dropwise at room temperature. Note: Dimethyl sulfate is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.
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Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
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Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation to yield 3-Chloro-4-fluoroanisole.
Caption: Molecular structure and expected spectroscopic features.
Expected Analytical Data:
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¹H NMR: The spectrum would feature signals in the aromatic region, complicated by couplings to both adjacent protons and the fluorine atom. A distinct, sharp singlet integrating to three protons would be expected for the methoxy group, likely around 3.9 ppm.
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¹³C NMR: The spectrum would show seven distinct carbon signals. The aromatic carbon bonded to fluorine would appear as a doublet with a large coupling constant (¹JCF). Other aromatic carbons would also exhibit smaller C-F couplings. The methoxy carbon signal would appear upfield (~55-60 ppm).
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IR Spectroscopy: Key absorption bands would include C-H stretching for the aromatic ring and the methyl group, aromatic C=C stretching, and prominent C-O ether stretches. The spectrum would also be characterized by strong C-F and C-Cl stretching bands in the fingerprint region.
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Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 160. An (M+2) peak with approximately one-third the intensity of the M+ peak would be present, which is characteristic of a compound containing one chlorine atom due to the natural abundance of the ³⁷Cl isotope.
Applications in Research and Development
The primary value of 3-Chloro-4-fluoroanisole lies in its role as a versatile chemical intermediate. [3]The strategic placement of its functional groups allows for selective modification, making it an attractive starting material for synthesizing more complex target molecules.
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Pharmaceutical Development: The fluoroanisole motif is of significant interest in drug design. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. [4]This compound serves as a precursor for molecules where the methoxy group can be retained or later cleaved to reveal a phenol for further functionalization. It is noted for its utility in creating potential anti-inflammatory and analgesic drugs. [3]* Agrochemical Synthesis: Similar to pharmaceuticals, the incorporation of fluorine and chlorine into pesticides and herbicides can enhance their efficacy and tune their environmental persistence. [3]3-Chloro-4-fluoroanisole provides a core structure that can be elaborated into novel crop protection agents.
Safety, Handling, and Storage
Proper handling of 3-Chloro-4-fluoroanisole is essential to ensure laboratory safety. The compound is classified as a combustible liquid and causes skin and eye irritation.
Safe Handling Protocol:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. 2. Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
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Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid. Use dry sand, dry chemical, or alcohol-resistant foam for extinguishing fires. 4. Handling: Avoid contact with skin and eyes. Wash hands and any exposed skin thoroughly after handling. 5. Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal.
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated place. [3]Recommended storage temperature is often between 2 - 8 °C. [3]
Conclusion and Future Outlook
3-Chloro-4-fluoroanisole is a specialized chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. While detailed research on this specific molecule is not as prevalent as its aniline analog, its structural features mark it as a valuable tool for synthetic chemists. The logical synthetic route via Williamson ether synthesis provides a reliable method for its preparation. As the demand for structurally diverse and highly functionalized small molecules continues to grow in drug discovery and materials science, building blocks like 3-Chloro-4-fluoroanisole will remain crucial for innovation. Further exploration of its reaction chemistry and applications is warranted to fully unlock its potential.
References
-
Dalton Pharma Services. (n.d.). The Role of 3-Chloro-4-fluoroaniline in Pharmaceutical Research & Development. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 3-chloro-4-fluoroaniline. Retrieved from [Link]
-
ChemWhat. (2025). 3-CHLORO-4-FLUOROANISOLE CAS#: 202925-07-3. Retrieved from [Link]
-
ECHO CHEMICAL CO., LTD. (n.d.). 3-Chloro-4-fluoroanisole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-4-fluoroaniline. PubChem Compound Database. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Chloro-4-fluoroaniline: Your Partner in Advanced Chemical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
-
ChemBuyersGuide.com, Inc. (n.d.). Chem-Impex International. Retrieved from [Link]
-
Aribo Biotechnology. (n.d.). CAS: 202925-07-3 Name: 3-CHLORO-4-FLUOROANISOLE. Retrieved from [Link]
-
Salter, R., & Duvadie, R. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(7), 1189-1195. Retrieved from [Link]
-
Suschitzky, H., & Fiebig, H. J. (1996). A New One-Pot Synthesis of Polyfluoroanisoles from Polyfluoroanilines. Chemistry Letters, 25(1), 23-24. Retrieved from [Link]
-
Sheffield Hallam University Research Archive. (n.d.). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Environmental Fate of Cl-PFPECAs: Accumulation of Novel and Legacy Perfluoroalkyl Compounds in Real-World Vegetation and Subsoils. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR | Request PDF. Retrieved from [Link]
-
ITRC. (n.d.). Environmental Fate and Transport Processes. Retrieved from [Link]
-
ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
-
Ellis, D. A., et al. (2001). The fate and persistence of trifluoroacetic and chloroacetic acids in pond waters. Chemosphere, 42(3), 309-318. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Environmental Fate and Toxicology of Chlorothalonil. Retrieved from [Link]
